REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][OH:5].[O:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11](Cl)=[O:12]>ClCCl>[OH:5][CH2:4][CH2:3][N:2]([CH3:1])[C:11]([C:7]1[O:6][CH:10]=[CH:9][CH:8]=1)=[O:12]
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Name
|
|
Quantity
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115 g
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Type
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reactant
|
Smiles
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CNCCO
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Name
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|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
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O1C(=CC=C1)C(=O)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A one liter, three necked flask was equipped with overhead stirrer
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Type
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TEMPERATURE
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Details
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The reaction flask was cooled with an ice bath
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Type
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WASH
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Details
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The dichloromethane was washed with NaCl(aq.)
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Type
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EXTRACTION
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Details
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Next, the NaCl(aq.) layer was extracted with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
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Details
|
The dichloromethane was removed with a rotoevaporator
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Name
|
|
Type
|
product
|
Smiles
|
OCCN(C(=O)C=1OC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |